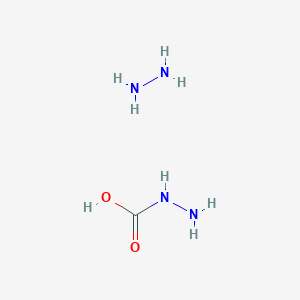

Hydrazine;hydrazinecarboxylic acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10195-79-6 |

|---|---|

Molecular Formula |

CH8N4O2 |

Molecular Weight |

108.10 g/mol |

IUPAC Name |

hydrazine;hydrazinecarboxylic acid |

InChI |

InChI=1S/CH4N2O2.H4N2/c2-3-1(4)5;1-2/h3H,2H2,(H,4,5);1-2H2 |

InChI Key |

BPLLFUVTGWVFBI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(NN)O.NN |

Origin of Product |

United States |

Historical Development of Hydrazine Chemistry Research

The journey of hydrazine (B178648) from a laboratory curiosity to a crucial industrial chemical is a testament to over a century of chemical research. Organic derivatives of hydrazine were, in fact, prepared by Emil Fischer in 1875, predating the isolation of the parent compound itself. acs.orgwikipedia.org Fischer's work laid the groundwork for understanding the unique reactivity of the N-N bond. acs.org However, it was Theodor Curtius who first synthesized hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. acs.orgwikipedia.org Despite his efforts, Curtius was unable to isolate pure, anhydrous hydrazine. wikipedia.org

The isolation of pure anhydrous hydrazine was finally achieved in 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.orghydrazine.com A significant breakthrough in the production of hydrazine came in 1907 with the development of the Raschig process by Friedrich August Raschig. wikipedia.orghydrazine.com This process, which involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951), made hydrazine more accessible for study and application. wikipedia.orgbritannica.com

The impetus for large-scale production and intensive research into hydrazine came during World War II, where its potential as a high-energy rocket fuel was recognized. acs.orghydrazine.comcapes.gov.br The Germans developed hydrazine hydrate (B1144303) for use in the Messerschmitt Me 163B, the first rocket-powered fighter plane. hydrazine.comresearchgate.net Following the war, research in the United States, particularly at the Jet Propulsion Laboratory and by companies like Mathieson Chemical Corporation, further refined the production processes, including methods to produce anhydrous hydrazine. hydrazine.com This era marked a significant shift in the use of hydrazine from a laboratory reagent to a strategic industrial chemical. researchgate.net

Hydrazinecarboxylic acid, as a derivative, has a less documented independent history. Its academic exploration is intrinsically linked to the broader field of hydrazine chemistry, where it is often studied as an intermediate or a building block in the synthesis of more complex molecules. nih.gov

Significance of Hydrazine and Hydrazinecarboxylic Acid in Chemical Sciences

The significance of hydrazine (B178648) and hydrazinecarboxylic acid in the chemical sciences is multifaceted, stemming from their unique chemical properties and reactivity.

Hydrazine (N₂H₄) is a powerful reducing agent, a property that underpins many of its applications. britannica.comnewworldencyclopedia.org Because its oxidation by-products are typically nitrogen gas and water, it is considered a convenient and relatively clean reductant. newworldencyclopedia.org This characteristic is exploited in its use as an oxygen scavenger and corrosion inhibitor in industrial boilers and heating systems. newworldencyclopedia.orgcertifico.com In the realm of organic synthesis, hydrazine is famously used in the Wolff-Kishner reduction, a classic reaction that deoxygenates aldehydes and ketones. newworldencyclopedia.orgorganic-chemistry.org

Furthermore, hydrazine serves as a versatile building block in the synthesis of a wide array of compounds. It is a key precursor in the manufacture of blowing agents, such as azodicarbonamide, which are used to create foamed plastics. wikipedia.orgrsc.org Its reaction with organic compounds yields hydrazones and hydrazides, which are important intermediates in the production of pharmaceuticals, pesticides, and polymers. britannica.comresearchgate.net For instance, the anti-tuberculosis drug isoniazid (B1672263) is a well-known pharmaceutical derived from hydrazine. britannica.com The high energy of combustion of hydrazine has also led to its extensive use as a rocket fuel, both as a monopropellant and in hypergolic bipropellant systems with oxidizers like dinitrogen tetroxide. researchgate.netrsc.org

Hydrazinecarboxylic acid (CH₄N₂O₂), also known as carbazic acid, is a monocarboxylic acid derivative of hydrazine. nih.gov Its significance lies primarily in its role as a synthon in organic chemistry. As a bifunctional molecule, containing both a carboxylic acid group and a hydrazine moiety, it can be used to introduce the hydrazinyl group into other molecules, facilitating the synthesis of various heterocyclic compounds and other complex organic structures. nih.gov

The following table summarizes some of the key properties of hydrazine and hydrazinecarboxylic acid:

| Property | Hydrazine | Hydrazinecarboxylic Acid |

| Chemical Formula | N₂H₄ | CH₄N₂O₂ |

| Molar Mass | 32.0452 g/mol | 76.055 g/mol |

| Appearance | Colorless, fuming, oily liquid | Data not widely available |

| Odor | Ammonia-like | Data not widely available |

| Melting Point | 2 °C | Data not widely available |

| Boiling Point | 114 °C | Data not widely available |

| Solubility in Water | Miscible | Data not widely available |

| IUPAC Name | Hydrazine | Hydrazinecarboxylic acid |

Overview of Research Directions and Interdisciplinary Relevance

Synthetic Methodologies for Hydrazine Production

The commercial production of hydrazine has been dominated by a few key processes for decades. However, ongoing research aims to improve efficiency, reduce environmental impact, and lower costs. These investigations span the optimization of traditional methods and the development of entirely new synthetic routes.

Industrial-Scale Synthesis Research and Optimization

Current industrial production of hydrazine primarily relies on indirect oxidation of ammonia. The main routes—the Raschig, Urea (B33335), and Ketazine processes—have been subjects of extensive research to enhance yield, safety, and economic viability.

The Raschig process, established in 1907, was the first major industrial method for hydrazine synthesis. tandfonline.com It involves the oxidation of ammonia with sodium hypochlorite (B82951) to form chloramine (B81541) (NH₂Cl), which then reacts with excess ammonia to produce hydrazine. sdu.dkosti.gov

Reaction Scheme:

Formation of Chloramine: NH₃ + NaOCl → NH₂Cl + NaOH

Hydrazine Formation: NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O

Academic research has extensively studied the kinetics and mechanisms of the Raschig process. osti.govacs.org A significant challenge is the side reaction between chloramine and the newly formed hydrazine, which decomposes the product into nitrogen gas and ammonium (B1175870) chloride. researchgate.net This decomposition is catalyzed by metal ions, particularly copper(II). sdu.dk A key area of investigation has been the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) or the addition of substances like gelatin to sequester these metal ions, thereby improving the final yield. sdu.dkresearchgate.net Studies have shown that factors such as temperature, pH, and reactant concentrations are critical; for instance, hydrazine formation is favored at lower temperatures and specific pH ranges. researchgate.netresearchgate.net However, due to the large amounts of salt by-products and the handling of chlorine, the Raschig process has been largely superseded by newer methods. tandfonline.com

The Urea process offers an alternative to the direct use of ammonia in the initial oxidation step. In this method, urea is oxidized by sodium hypochlorite in an alkaline solution to produce hydrazine. mdpi.comgoogle.com

Research into this process has focused on optimizing reaction conditions to maximize yield. Studies have identified optimal molar ratios of reactants (urea:NaOCl:NaOH) and the importance of temperature control to achieve yields as high as 70-75%. mdpi.comgoogle.com A significant area of research is process intensification. Modern investigations propose integrated approaches, such as using jet reactors to improve mixing and suppress side reactions, coupled with membrane separation for more efficient product recovery. mdpi.com Such enhancements aim to address the traditional bottlenecks of low product concentration (typically 4-6%) in the reaction mixture and the high energy consumption required for distillation and separation. mdpi.comgoogle.com

| Parameter | Traditional Urea Process | Optimized Urea Process |

| Yield | 68-70% google.com | >75% mdpi.com |

| Initial N₂H₄·H₂O Conc. | 4-4.5% google.com | 5-6% google.com |

| Energy Consumption | High mdpi.com | Reduced by 60-65% with heat integration mdpi.com |

| Control | Manual, batch google.com | Automated, continuous google.com |

The Ketazine process is the most widely used method for hydrazine production today. chemcess.com This route involves the oxidation of ammonia in the presence of a ketone (typically acetone (B3395972) or methyl ethyl ketone, MEK) by an oxidizing agent, which can be either sodium hypochlorite (Bayer Ketazine Process) or hydrogen peroxide (Peroxide Process). chemcess.comnih.gov The process proceeds via the formation of a ketazine intermediate, which is then hydrolyzed to yield hydrazine hydrate (B1144303).

Reaction Steps (using MEK):

Oxidation & Condensation: 2NH₃ + H₂O₂ + 2(CH₃COC₂H₅) → CH₃(C₂H₅)C=N-N=C(C₂H₅)CH₃ + 4H₂O

Hydrolysis: CH₃(C₂H₅)C=N-N=C(C₂H₅)CH₃ + 2H₂O → N₂H₄ + 2(CH₃COC₂H₅)

A key advantage of the ketazine route is the relative stability of the ketazine intermediate, which minimizes the destructive side reactions seen in the Raschig process. The insolubility of some ketazines, like methyl ethyl ketazine, in the reaction medium allows for easy separation by decantation before the final hydrolysis step. chemcess.com Research has focused on improving the efficiency of both the ketazine formation and its subsequent hydrolysis. For instance, investigations have explored the use of recyclable solid activators like acetamide (B32628) for the peroxide-based oxidation and developing catalyst-free hydrolysis methods to reduce costs and energy consumption. google.comgoogle.com The hydrolysis is typically performed under pressure to yield a concentrated aqueous solution of hydrazine, and the regenerated ketone is recycled back into the process. chemcess.com

The use of hydrogen peroxide (H₂O₂) as the oxidant in the ketazine process, often called the Peroxide Process, is considered more environmentally friendly than chlorine-based methods as it produces water as the main byproduct instead of large quantities of salt. chemcess.comnih.gov Developed by PCUK (Produits Chimiques Ugine Kuhlmann), this process reacts ammonia and a ketone with H₂O₂. chemcess.comgoogle.com

Academic and patent literature reveals extensive studies into the activation of hydrogen peroxide. chemcess.comgoogle.com Activators are necessary to facilitate the oxidation. Research has identified various systems, including the use of acetamide and disodium (B8443419) hydrogen phosphate (B84403) or arsenic compounds. chemcess.com The reaction of H₂O₂ with acetamide is believed to form an intermediate like iminoperacetic acid, which then facilitates the oxidation of ammonia. google.com Further research has focused on optimizing the molar ratios of reactants (e.g., H₂O₂:MEK:NH₃ of 1:2:4), reaction temperatures (around 50°C), and developing energy-efficient, catalyst-free methods for the final hydrolysis of the ketazine. chemcess.comgoogle.com The direct reaction between hydrazine and hydrogen peroxide is also a subject of study, particularly its catalysis by trace metal ions, which has implications for the stability and handling of these chemicals. dtic.mildtic.mil

Emerging and Novel Synthetic Approaches to Hydrazine

While established methods have been refined over many years, research continues into fundamentally new ways to synthesize hydrazine, driven by the desire for greener, more direct, and more energy-efficient processes.

One area of active research is the electrochemical synthesis of hydrazine. This involves the direct reduction of nitrogen or the oxidation of ammonia in an electrolytic cell. While thermodynamically challenging, this approach could potentially offer a more direct route from simple nitrogen-containing precursors. aston.ac.uk

Another novel approach involves the oxidative coupling of imines, such as benzophenone (B1666685) imine, using molecular oxygen. researchgate.net This method is considered a "green" process as it avoids harsh chemical oxidants and could address the economic and environmental drawbacks of the traditional Raschg and Peroxide-Ketazine processes. researchgate.net

The synthesis of hydrazine derivatives, such as hydrazinecarboxylic acid and other hydrazides, is also a significant field of research. google.comosti.gov Hydrazinecarboxylic acid (also known as carbazic acid) can be synthesized through methods like the reaction of hydrazides with carbamate (B1207046) agents. While not a primary production route for hydrazine itself, the synthesis of these derivatives is crucial for their applications in pharmaceuticals and organic synthesis, where the hydrazine moiety is a key structural feature. organic-chemistry.orgacs.orgnih.gov

Air Oxidation Methods for Hydrazine Synthesis

Air oxidation represents a potential route for hydrazine synthesis. One patented method describes a one-step synthesis of hydrazine hydrate using ammonia and air as the only raw materials. google.com This gas-solid catalytic reaction is carried out at temperatures between 200-500°C and pressures of 0.1-3MPa. google.com The process involves passing ammonia and air through a reactor with a solid catalyst, followed by cooling and separation. google.com

Research has also investigated the surface-catalyzed air oxidation of hydrazines. nasa.gov In studies using a metal-powder packed tubular flow reactor, hydrazine was found to be completely reacted on all studied surfaces at 55 ± 3°C. nasa.gov The kinetics of air oxidation of hydrazine have been studied on natural kaolinites and halloysites, where the reaction rate was found to be linear with oxygen concentration, with dinitrogen as the primary nitrogen-containing product. nih.gov

Non-Equilibrium Plasma Synthesis of Hydrazine

Non-equilibrium plasma technology is an emerging field for chemical synthesis, including that of hydrazine. Atmospheric pressure plasma can initiate strong non-equilibrium chemical reactions due to high-energy electrons, enabling efficient chemical conversions. researchgate.net Research has shown that in the presence of an iron wire catalyst, plasma discharge can facilitate the formation of ammonia and hydrazine from nitrogen and hydrogen. researchgate.net The underlying mechanism is believed to involve the dissociative adsorption of nitrogen molecules on the catalyst surface, forming NHₓ radicals through reaction with hydrogen in the plasma, which then lead to the formation of NH₃ and N₂H₄. researchgate.net This approach is part of a broader interest in plasma-based nitrogen fixation as a potential alternative to traditional, more energy-intensive methods. researchgate.net

Electrochemical Strategies for N-N Coupling (e.g., from Ammonia Surrogates)

Electrochemical methods offer a promising alternative for hydrazine synthesis, particularly through the oxidative coupling of ammonia surrogates. osti.govacs.orgosti.govnih.gov A significant challenge in the direct electrochemical oxidation of ammonia to hydrazine is the thermodynamically favorable over-oxidation of hydrazine to dinitrogen. osti.govacs.orgresearchgate.net To circumvent this, researchers have focused on using ammonia surrogates, such as benzophenone imine, which has only one N-H bond. osti.govacs.org

Three primary electrochemical strategies for the oxidative homocoupling of benzophenone imine have been evaluated: osti.govosti.govnih.gov

A proton-coupled electron-transfer process promoted by a phosphate base. osti.govosti.govnih.gov

An iodine-mediated reaction involving the formation of an N-I bond intermediate. osti.govosti.govnih.gov

A copper-catalyzed N-N coupling process. osti.govosti.govnih.gov

The resulting benzophenone azine can then be hydrolyzed to produce hydrazine and regenerate benzophenone for recycling. osti.govacs.orgosti.govnih.gov Analysis of these methods revealed that the copper- and iodine-mediated processes have significantly lower overpotentials (390 and 470 mV, respectively) compared to the proton-coupled pathway (~1.6 V), indicating greater thermodynamic efficiency. osti.govosti.gov This approach, leveraging industrial chemical processes like the Hayashi process, establishes a formal strategy for the electrochemical synthesis of hydrazine from ammonia. osti.govacs.org

Fundamental Reactivity and Reaction Mechanisms of Hydrazine

Hydrazine's reactivity is characterized by its role as a potent reducing agent and its susceptibility to catalytic decomposition.

Hydrazine as a Reducing Agent in Organic and Inorganic Transformations

Hydrazine is a powerful reducing agent used in a variety of chemical transformations due to the high stability of its oxidation product, dinitrogen (N₂). organicchemistrydata.orgfiveable.me

In Organic Chemistry:

A classic application of hydrazine is the Wolff-Kishner reduction , which converts ketones and aldehydes to their corresponding alkanes. organicchemistrydata.orgfiveable.me The reaction proceeds through a hydrazone intermediate, which undergoes base-catalyzed isomerization and fragmentation to yield the alkane and nitrogen gas. organicchemistrydata.org A milder variation involves the reduction of tosylhydrazones with sodium borohydride (B1222165) or sodium cyanoborohydride. organicchemistrydata.org Hydrazine is also utilized in the synthesis of secondary amines through the reductive amination of carbonyl compounds. fiveable.me Furthermore, it is employed as a hydrogen donor in transfer reductions of various organic compounds, often in conjunction with catalysts like Raney Nickel, palladium on carbon, and iron(III) oxide. thieme-connect.com

In Inorganic Chemistry:

Hydrazine's reducing properties are also valuable in inorganic chemistry. It is used to reduce salts of less active metals such as copper, silver, and platinum to their elemental forms. wikipedia.org This property finds application in electroless nickel plating and the extraction of plutonium from nuclear reactor waste. wikipedia.org Additionally, hydrazine serves as an oxygen scavenger and corrosion inhibitor in industrial boilers and heating systems by reducing dissolved oxygen. wikipedia.orgvedantu.com In materials science, hydrazine is a common and effective reducing agent for converting graphene oxide to reduced graphene oxide. wikipedia.orgstackexchange.com Studies have also shown that while hydrazine is primarily a reducing agent, it can also act as a coordinating ligand, integrating into the lattice of nanoparticles during their synthesis, as observed in the reduction of copper(II) hydroxide (B78521) nanoparticles. nih.gov

Catalytic Decomposition Pathways of Hydrazine

The catalytic decomposition of hydrazine is a critical area of study, particularly for its application as a monopropellant in space thrusters. pan.pl The decomposition is highly exothermic and can proceed through different pathways depending on the catalyst and reaction conditions, yielding products such as ammonia, nitrogen, and hydrogen. pan.plrsc.org

3N₂H₄ → 4NH₃ + N₂ (exothermic) pan.pl

N₂H₄ → N₂ + 2H₂ (exothermic) scielo.br

The ammonia produced in the first reaction can further decompose endothermically:

4NH₃ → 2N₂ + 6H₂ pan.pl

Nanocatalysts, including metallic nanoparticles and metal-metal oxides, have been extensively studied to enhance the selectivity towards hydrogen production from hydrous hydrazine. rsc.org

Transition metals, particularly copper and its compounds, are known to catalyze the decomposition of hydrazine. dtic.milsteamforum.com Studies have shown that cupric ions in solution and copper oxide films significantly accelerate hydrazine decomposition. steamforum.com The presence of copper can lead to rapid and quantitative decomposition. steamforum.com Catalysts composed of oxides of copper, cobalt, and cerium have been developed for the spontaneous decomposition of hydrazine. nasa.gov

The mechanism on metal surfaces involves a series of adsorption and reaction steps. Kinetic analysis using the bond-order conservation method suggests that the product selectivity depends on the heat of adsorption of nitrogen on the metal surface. scielo.br

For catalysts with a low heat of adsorption for nitrogen (Q_N < 520 kJmol⁻¹), the decomposition primarily yields N₂ and H₂. scielo.br

For catalysts with a high heat of adsorption for nitrogen (Q_N > 520 kJmol⁻¹), the main products are NH₃ and N₂. scielo.br

On α-Mo₂C/γ-Al₂O₃ catalysts, hydrazine decomposes to N₂ and NH₃ at lower temperatures (below 673 K), and the ammonia produced subsequently decomposes to N₂ and H₂ at higher temperatures. acs.org Deactivation of the catalyst can occur due to the strong adsorption of NHₓ species. acs.org Similarly, on Ru/C catalysts, the decomposition of hydrazine nitrate (B79036) involves heterogeneous catalytic disproportionation at the catalyst surface. rsc.org

The thermal atomic layer deposition of copper metal has been demonstrated using formic acid and hydrazine, where chemisorbed copper(II) formate (B1220265) at the surface is reduced by hydrazine at 120°C. researchgate.net Mechanistic studies suggest that hydrazine undergoes homolytic cleavage to surface NH₂ moieties, which then abstract a proton from the formate, leading to the production of copper metal and carbon dioxide. researchgate.net

Oxidation Reactions of Hydrazine and Hydrazinium (B103819) Ions

The oxidation of hydrazine and its protonated form, the hydrazinium ion (N₂H₅⁺), is a fundamental process with applications ranging from rocket fuels to fuel cells and chemical synthesis. tandfonline.comworldscientific.com The reaction involves the transfer of electrons from hydrazine to an oxidizing agent, ultimately leading to the formation of dinitrogen (N₂) and water. tandfonline.com

Mechanistic studies have elucidated the complex, multi-step pathways involved in hydrazine oxidation. A common feature in many oxidation processes is the formation of a diazene (B1210634) (HN=NH) intermediate. tandfonline.com

Another study on the oxidation of hydrazine by aqueous iodine proposed a multistep mechanism starting with the rapid formation of an I₂N₂H₄ adduct. acs.org The rate-determining step involves a general base-assisted deprotonation of this adduct, accompanied by the loss of an iodide ion (I⁻). acs.org Subsequent intermediates react quickly with more iodine to form N₂. acs.org

The oxidation of hydrazine by an oxo-bridged tetramanganese(IV) complex was found to proceed through two parallel first-order paths. rsc.org One path is independent of hydrogen ion concentration, while the other's rate decreases with increasing acidity. rsc.org The rate-determining step for both pathways was proposed to involve the transfer of one electron and one proton. rsc.org

| Oxidant | Key Intermediate | Proposed Rate-Determining Step | Reference |

|---|---|---|---|

| [RuIII(pic)₃] | Diazene (HN=NH) | Outer-sphere electron transfer from N₂H₄ to Ru(III) | tandfonline.comtandfonline.com |

| Aqueous Iodine (I₂) | I₂N₂H₄ adduct | General base-assisted deprotonation of the adduct | acs.org |

| [Mn₄(μ-O)₆(bipy)₆]⁴⁺ | - | Transfer of one electron and one proton | rsc.org |

| Hydrogen Peroxide (H₂O₂) with Cu(II) catalyst | - | Reaction rate is first order in H₂O₂ and Cu(II) | dtic.mil |

The electrocatalytic hydrazine oxidation reaction (HzOR) is a key process for direct hydrazine fuel cells and is increasingly explored for energy-efficient hydrogen production by replacing the sluggish oxygen evolution reaction (OER) in water electrolysis. worldscientific.comacs.orgresearchgate.net HzOR offers favorable thermodynamics with a low theoretical potential. researchgate.netresearchgate.net

A wide array of materials has been investigated as electrocatalysts for HzOR, including noble metals, non-noble metals, single-atom catalysts (SACs), and high-entropy alloys (HEAs). worldscientific.comacs.orgbohrium.com

Noble Metals: Metals like Platinum (Pt), Palladium (Pd), and Gold (Au) show high catalytic activity for HzOR, but their high cost is a significant barrier to commercialization. worldscientific.com

Non-Noble Metals and Compounds: Cost-effective materials such as Copper (Cu), Nickel (Ni), Cobalt (Co), and their compounds are promising alternatives. worldscientific.com Molybdenum disulfide (MoS₂) has shown notable electrocatalytic activity, which can be further enhanced by creating a nanocomposite with graphene oxide (GO). worldscientific.com The MoS₂-GO hybrid provides improved conductivity, a larger surface area, and greater stability, exhibiting a low overpotential of approximately 0.2 V versus SCE. worldscientific.com

Single-Atom Catalysts (SACs): SACs offer high atomic efficiency and unique catalytic properties. scilit.com Single Cobalt atoms anchored on functionalized graphene have demonstrated excellent catalytic activity for HzOR, with a low overpotential and high current density, making them a potential alternative to noble metal catalysts. scilit.com

High-Entropy Alloys (HEAs): HEAs, composed of multiple elements, are also emerging as effective catalysts. A nanocatalyst containing Ag, Au, Pt, Pd, and Cu showed significant activity for HzOR at a low overpotential. bohrium.comacs.org Interestingly, this catalyst also facilitated the OER at a voltage near its thermodynamic potential, demonstrating a synergistic effect where the two reactions assist each other. bohrium.comacs.org

The mechanism of HzOR on catalyst surfaces is complex. DFT calculations on single Co-atom sites revealed that the Co(II) sites can efficiently interact with hydrazine molecules and promote the N-H bond-dissociation steps involved in the reaction. scilit.com Research continues to focus on developing stable, efficient, and low-cost electrocatalysts to overcome challenges like sluggish kinetics and complex reaction mechanisms. bohrium.com

Condensation Reactions Involving Hydrazine

Hydrazine and its derivatives readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones). wikipedia.orgresearchgate.netresearchgate.net This reaction is a fundamental and widely used method in organic synthesis for forming compounds with a carbon-nitrogen double bond (C=N). researchgate.netwisdomlib.org

The primary product of the reaction between a ketone or aldehyde and hydrazine (N₂H₄) is a hydrazone . wikipedia.org The reaction involves the nucleophilic attack of the amino group of hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the R¹R²C=N-NH₂ functional group. wikipedia.org This synthesis is often catalyzed by a small amount of acid, such as glacial acetic acid, to accelerate the reaction. researchgate.net

If an excess of the carbonyl compound is used, or if the initially formed hydrazone reacts with a second equivalent of the carbonyl compound, an azine (R₂C=N-N=CR₂) can be formed. wikipedia.orgresearchgate.net The synthesis of azines can be achieved rapidly by reacting hydrazine hydrate with aromatic or heterocyclic aldehydes or ketones in acetic acid at room temperature, with reaction times as short as 5 to 15 seconds. researchgate.net

Hydrazones are important intermediates in several name reactions in organic chemistry. For example, they are key intermediates in the Wolff-Kishner reduction , where a carbonyl group is completely reduced to a methylene (B1212753) group (-CH₂-) under basic conditions. wikipedia.orgorganic-chemistry.orgwikipedia.org The process first involves the formation of the hydrazone, which is then treated with a strong base to induce the elimination of N₂ gas, resulting in the reduced alkane. organic-chemistry.orgwikipedia.org

While the condensation to form hydrazones is typically rapid and high-yielding, it can sometimes be suppressed. acs.orgacs.org For instance, in the synthesis of alkynyl hydrazones from 2-oxo-3-butynoates, the competing and susceptible formation of pyrazoles had to be suppressed using acetic acid as a catalyst. acs.org Conversely, under specific conditions using a large excess of hydrazine hydrate, the reduction of a carbonyl to an alcohol can be favored over the condensation reaction. acs.org

Reductive Alkylation and Hydrazination Processes

Reductive alkylation and hydrazination are key synthetic methods for preparing substituted hydrazine derivatives, which are valuable precursors and compounds in medicinal and materials chemistry. organic-chemistry.orgaston.ac.uk

Reductive Alkylation of hydrazine involves the reaction of a hydrazine derivative with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This process typically proceeds via the in-situ formation of a hydrazone intermediate, which is then immediately reduced to the corresponding N-alkylated hydrazine. aston.ac.uk This one-pot approach avoids the need to isolate the often-unstable hydrazone intermediate. organic-chemistry.org

An efficient method has been developed using α-picoline-borane as the reducing agent. organic-chemistry.orgthieme-connect.com This method allows for the synthesis of various N-alkylhydrazine derivatives, including N,N-dialkyl and N-monoalkyl hydrazines, by carefully adjusting the substrates and reagent amounts. thieme-connect.com Diborane has also been used as a reducing agent for the reductive-condensation of a hydrazine with a carbonyl compound, providing high yields of 1,2-disubstituted hydrazines. aston.ac.uk

Reductive Hydrazination is a direct method for synthesizing 1,1-disubstituted hydrazines. In one approach, various ketones and aldehydes react with phenylhydrazines in the presence of a Lewis base catalyst, such as hexamethylphosphoramide (B148902) (HMPA) or N,N-dimethylacetamide (DMAc), to yield the products in good yields. organic-chemistry.org

The alkylation of the hydrazine nitrogen can also be controlled using protecting groups. For example, a trifluoroacetyl group can be installed on a hydrazine nitrogen to act as both an activator and a blocking group. cdnsciencepub.com The resulting trifluoroacetyl hydrazide can then be selectively alkylated using alcohols (in Mitsunobu reactions) or alkyl halides. Subsequent removal of the trifluoroacetyl group under reductive (sodium borohydride) or hydrolytic (potassium carbonate) conditions yields the desired N'-alkyl hydrazides. cdnsciencepub.com Aliphatic hydrazines are generally prepared by reacting hydrazine with alkylating agents like alkyl halides. wikipedia.org

C-N Coupling Reactions with Hydrazine

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and hydrazine has emerged as a valuable partner in these reactions. Researchers have developed various catalytic systems to facilitate the coupling of hydrazine and its derivatives with aryl halides, leading to the synthesis of aryl hydrazines, which are important intermediates in the production of biologically active compounds. organic-chemistry.orgnih.gov

One area of focus has been the use of palladium (Pd) catalysts. Studies have shown that Pd-catalyzed C-N coupling of hydrazine with (hetero)aryl chlorides and bromides can be achieved with low catalyst loadings. nih.gov Mechanistic investigations have revealed that these reactions can proceed through different pathways, with catalyst resting states involving arylpalladium(II) hydroxide and arylpalladium(II) chloride complexes. nih.gov The selectivity for producing the desired mono-aryl hydrazine over the di-aryl hydrazine can be influenced by the nature of the palladium complex. nih.gov Kinetic studies have indicated that the rate-limiting step in some of these processes is the deprotonation of a hydrazine molecule that has already bonded to the arylpalladium(II) chloride complex. nih.govresearchgate.net The choice of ligand is also crucial, with bulky and electron-rich ligands often proving most effective. organic-chemistry.org

Copper (Cu) catalysts have also been successfully employed for C-N coupling reactions involving hydrazine. researchgate.net These systems, often referred to as Ullmann-type coupling reactions, have been used to couple aryl iodides and bromides with hydrazine hydrate. researchgate.netresearchgate.net The development of acylhydrazine- and acylhydrazone-type ligands has been shown to promote the efficiency of CuI-catalyzed C-N cross-coupling reactions between aryl bromides and N-heterocycles. researchgate.net

Furthermore, research has explored base-promoted, transition-metal-free oxidative cross-coupling reactions. For instance, the reaction of disulfides and arylhydrazines can be mediated by cesium carbonate (Cs₂CO₃) to produce unsymmetrical thioethers. nih.gov Similarly, the coupling of diaryl diselenides with arylhydrazines can be achieved using lithium hydroxide (LiOH·H₂O) to form unsymmetrical diaryl selenides. nih.gov

The Wolff-Kishner reduction is a classic reaction that utilizes hydrazine to deoxygenate aldehydes and ketones to their corresponding alkanes. libretexts.org The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with a base at high temperatures. libretexts.org The mechanism involves deprotonation steps and the eventual loss of stable nitrogen gas (N₂) to form a carbanion that is subsequently protonated. libretexts.org

Table 1: Examples of C-N Coupling Reactions Involving Hydrazine

| Catalyst/Promoter | Reactants | Product | Key Findings |

| Palladium (Pd) | Hydrazine, (Hetero)aryl chlorides/bromides | Aryl hydrazines | Low catalyst loadings are effective; mechanism involves arylpalladium(II) complexes. nih.gov |

| Copper Iodide (CuI) with Acylhydrazone Ligands | N-Heterocyles, Aryl bromides | N-Aryl-heterocycles | Acylhydrazone-type ligands enhance the catalytic activity of CuI. researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Disulfides, Arylhydrazines | Unsymmetrical thioethers | A base-mediated, aerobic oxidative cross-coupling reaction. nih.gov |

| Potassium Hydroxide (KOH) | Aldehyde/Ketone, Hydrazine | Alkane | Classic Wolff-Kishner reduction via a hydrazone intermediate. libretexts.org |

Theoretical and Computational Investigations of Hydrazine

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have provided deep insights into the electronic properties and reactivity of hydrazine and its derivatives. nih.govmdpi.com A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.govirjweb.com

For instance, a smaller HOMO-LUMO gap suggests that a molecule is more reactive, less kinetically stable, and more polarizable, indicating that charge transfer can readily occur within the molecule. nih.govmdpi.com This type of analysis has been applied to various hydrazine derivatives, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, where a narrow frontier orbital gap was found, suggesting high chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govmdpi.com Chemical hardness, for example, is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com A lower value of chemical hardness (and thus a higher value of chemical softness) corresponds to a more reactive molecule. mdpi.com The electrophilicity index provides information about the ability of a molecule to bind with biomolecules. nih.gov

These computational approaches are not limited to isolated molecules. They have also been used to study the interaction of hydrazine with other chemical species and surfaces. For example, DFT calculations have been employed to investigate the adsorption of hydrazine on nanocomposites, providing information on how adsorption affects the electronic properties and the HOMO-LUMO gap of the system. researchgate.net

**Table 2: Calculated Global Reactivity Descriptors for a Hydrazine Derivative***

| Parameter | Value | Interpretation |

| Chemical Hardness (η) | 0.04 eV | Indicates a soft molecule, prone to changes in electron distribution. nih.gov |

| Chemical Potential (µ) | -0.22 eV | Relates to the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Electrophilicity Index (ω) | 0.58 eV | Suggests a strong ability to bind with biomolecules. nih.gov |

| Chemical Softness (S) | 11.55 eV⁻¹ | The reciprocal of hardness, indicating high reactivity. nih.gov |

*Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov

Theoretical calculations are instrumental in determining the three-dimensional structure of hydrazine and understanding its electronic configuration. vaia.comwebqc.org Hydrazine (N₂H₄) consists of two nitrogen atoms linked by a single bond, with each nitrogen atom also bonded to two hydrogen atoms. lmu.edu

The geometry around each nitrogen atom in hydrazine is trigonal pyramidal. vaia.com This is a consequence of each nitrogen atom having three bonding pairs of electrons and one non-bonding lone pair. vaia.comnagwa.com The presence of the lone pair of electrons causes repulsion with the bonding pairs, resulting in bond angles that are less than the ideal tetrahedral angle of 109.5 degrees. nagwa.com The N-N-H bond angle in hydrazine is approximately 107 degrees. nagwa.com

In its gaseous state, hydrazine can exist in different conformations due to internal rotation around the N-N single bond. The three critical conformations are gauche, anti, and cis. slideserve.com The gauche conformation is the most stable in the gas phase. slideserve.com

Computational methods, such as DFT, have been used to optimize the molecular geometry of hydrazine and its derivatives, and the calculated bond lengths and angles have been shown to be in good agreement with experimental data. nih.gov

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving hydrazine, including the identification of reaction pathways and the characterization of transition states. dtu.dkosti.gov This type of analysis is crucial for understanding reaction kinetics and predicting reaction outcomes.

For example, the reaction of hydrazine with the amidogen (B1220875) radical (NH₂) has been studied computationally. dtu.dkosti.gov These studies have identified multiple connected transition states involved in the reaction. By calculating the geometries and energies of these transition states, researchers can determine the rate constants for different reaction channels. dtu.dkosti.gov For the hydrogen abstraction reaction between NH₂ and N₂H₄, a combination of experimental measurements and theoretical calculations has led to a recommended rate coefficient. osti.gov

Similarly, the decomposition of hydrazine has been the subject of extensive theoretical investigation. Detailed chemical kinetic mechanisms, consisting of numerous elementary reactions, have been developed to simulate the behavior of hydrazine under various conditions, such as in the gas phase or during explosions. mdpi.com These models are validated by comparing their predictions with experimental results. mdpi.com

The study of reaction pathways also extends to reactions on surfaces. For instance, the reaction of hydrazine with selectively terminated silicon (Si) surfaces has been investigated to understand the mechanisms of nitrogen incorporation. osti.gov DFT calculations have been used to propose possible surface structures and to analyze the reactivity of the surface, helping to explain experimental observations made with techniques like X-ray photoelectron spectroscopy. osti.gov

The interaction of hydrazine with metal surfaces is a critical aspect of its use in catalysis and as a fuel source. rsc.orgacs.org Computational simulations, primarily using DFT with corrections for long-range interactions, have been extensively used to model the adsorption of hydrazine on various metal surfaces. uu.nlnih.gov

These simulations have revealed that hydrazine primarily interacts with metal surfaces through the lone-pair electrons on its nitrogen atoms, forming either monodentate (one N atom bonded to the surface) or bidentate (both N atoms bonded) configurations. uu.nl The strength of the adsorption is dependent on the specific metal surface. For example, on nickel (Ni) surfaces, the adsorption strength is related to the stability of the surface, with hydrazine adsorbing most strongly on the least stable surface. uu.nl

The conformation of the hydrazine molecule often changes upon adsorption. While the gauche conformation is most stable in the gas phase, the anti conformation is often the most stable when adsorbed on a metal surface. slideserve.com This is because the formation of a strong chemical bond with the surface is often accompanied by a conformational change from gauche to anti. slideserve.com However, there are exceptions, such as on copper (Cu)(111), where the gauche conformation is comparably stable to the anti. slideserve.com

The nature of the bonding between hydrazine and the metal surface involves the hybridization of the d-orbitals of the surface metal atoms with the p-orbitals of the nitrogen atoms. uu.nl This is supported by analyses of electron density, which show an accumulation of electrons in the newly formed N-metal bond regions. uu.nl The presence of defects on the metal surface, such as adatoms or vacancies, can create lower-coordinated sites that allow for even stronger hydrazine adsorption. uu.nl

Table 3: Adsorption Characteristics of Hydrazine on Different Metal Surfaces

| Metal Surface | Preferred Adsorption Configuration | Adsorption Energy (Eads) | Key Finding |

| Ni(110) | Gauche-bridge (bidentate) | -1.43 eV | Strongest adsorption among the studied Ni surfaces. uu.nl |

| Ni(100) | Gauche-bridge (bidentate) | -1.27 eV | Intermediate adsorption strength on Ni surfaces. uu.nl |

| Ni(111) | Trans-atop (monodentate) | -1.18 eV | Weakest adsorption on the most stable Ni surface. uu.nl |

| Cu(111) | Gauche and anti are comparable | Not specified | An exception where gauche conformation is relatively stable upon adsorption. slideserve.com |

Microkinetic modeling is a computational approach that connects the atomic-level details of a catalytic reaction to the macroscopic behavior of a reactor system. scispace.comnumberanalytics.com It involves constructing a detailed kinetic model that includes all the elementary steps of a reaction, such as adsorption, surface reactions, and desorption. numberanalytics.comnih.gov

This modeling technique has been applied to the catalytic decomposition of hydrazine. For example, microkinetic simulations have been used to analyze the decomposition of hydrazine on a Cu(111) surface. rsc.orgscispace.com These models are built upon a foundation of data from DFT calculations, which provide the energy profiles for the various reaction pathways. scispace.com

By simulating the reaction under different conditions, such as varying temperatures and initial hydrazine coverages, microkinetic models can predict the evolution of products like ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂). rsc.orgscispace.com The results of these simulations can then be compared with experimental data, such as from temperature-programmed reaction (TPR) experiments, to validate and refine the model. scispace.com

In the case of hydrazine decomposition on an ideal Cu(111) surface, microkinetic modeling has revealed that while some hydrogen production occurs, it is a slow process. rsc.orgscispace.com This suggests that this particular surface is not optimal for hydrogen production from hydrazine. rsc.orgscispace.com Such insights are invaluable for the rational design of more efficient catalysts. rsc.org Microkinetic models can also be used to optimize reaction conditions to maximize the rate and selectivity towards desired products. numberanalytics.com

Interdisciplinary Research Themes and Future Directions

Integration of Computational and Experimental Approaches in Hydrazine (B178648) Research

The synergy between computational and experimental methods is proving to be a powerful tool in advancing our understanding of hydrazine-based systems. mdpi.comacs.orgacs.org Computational fluid dynamics (CFD), for instance, has become as crucial as experimental techniques for comprehending the complex processes within rocket engines, where hydrazine-based fuels are widely used. mdpi.com These models are vital for understanding combustion phenomena and for optimizing the design of propulsion systems. mdpi.com

A notable example of this integration is the study of hydrous hydrazine decomposition for hydrogen generation. Researchers have developed iridium-based catalysts and optimized reaction conditions in batch reactors, validating their experimental findings with CFD simulations. acs.orgacs.org These computational studies provide valuable insights into the mixing flow phenomena occurring within the reactor, information that is difficult to obtain through experimental means alone. acs.orgacs.org Furthermore, computational modeling has been instrumental in predicting the conformational stability and energy differences between various forms of hydrazine derivatives. mdpi.com By combining experimental data with theoretical calculations, scientists can gain a more comprehensive understanding of reaction mechanisms and material properties. mdpi.comtandfonline.com

This integrated approach is not without its limitations. While theoretical calculations and modeling have been heavily relied upon, there is a need for more extensive experimental validation to verify the proposed mechanisms and reaction rates, ensuring the development of robust and reliable data for future applications. mdpi.com

Green Chemistry Approaches in Hydrazine and Derivative Synthesis

The principles of green chemistry are increasingly influencing the synthesis of hydrazine and its derivatives, aiming to develop more environmentally benign processes. A significant focus has been on the use of greener solvents and energy sources. For instance, researchers have reported the efficient and environmentally friendly synthesis of hydrazine carboxamides using ultrasonic irradiation in a water-glycerol solvent system. nih.gov This method was found to be significantly faster and more productive than conventional heating methods. nih.gov

Another green approach involves the development of solvent-free, one-pot methods for preparing hydrazides directly from their corresponding acids under microwave irradiation. researchgate.net Assessment of this method using green chemistry metrics revealed its superiority over conventional techniques, with a higher E(nvironmental) factor, atom economy, atom efficiency, carbon efficiency, and reaction mass efficiency. researchgate.net

The choice of oxidizing agent in hydrazine synthesis is also a key consideration from a green chemistry perspective. The peroxide process, which uses hydrogen peroxide as the oxidant, is considered greener than the Raschig process because it produces water as a byproduct instead of large amounts of salt. youtube.com The ultimate goal is to utilize atmospheric oxygen, the greenest oxidizing agent, for hydrazine synthesis. youtube.com Furthermore, photoredox catalysis offers a hydrazine-free platform for the synthesis of related nitrogen-containing compounds like azines under mild conditions, further advancing the goals of green chemistry. rsc.org The development of continuous flow processes for the synthesis of acid hydrazides also contributes to greener manufacturing by enabling solvent and reagent recycling, which is beneficial from both an economic and environmental standpoint. osti.gov

Development of Novel Catalytic Systems for Hydrazine Transformations

The development of highly efficient and selective catalysts is crucial for various applications of hydrazine, from energy production to chemical synthesis. Research in this area is focused on both noble metal and non-noble metal-based catalysts. Iridium supported on various materials like ceria (CeO₂), titania (TiO₂), and nickel oxide (NiO) has been extensively studied for the liquid-phase catalytic decomposition of hydrous hydrazine to produce hydrogen. mdpi.com The preparation method and the nature of the support have been shown to significantly influence the catalyst's activity and selectivity. mdpi.com For instance, an Ir/NiO catalyst, despite lower activity, exhibited the highest yield of H₂, attributed to the formation of Ir-Ni species that promote the complete reforming of hydrous hydrazine. mdpi.com

Bimetallic catalysts, such as a 1 wt% Pt-Ni(OH)₂ system, have also been investigated for the selective decomposition of hydrazine, demonstrating 100% selectivity in producing hydrogen and nitrogen with no ammonia (B1221849) formation. uakron.edu However, challenges related to catalyst stability and durability remain. uakron.edu In the realm of non-noble metal catalysts, iron nitride has shown higher catalytic activity for hydrazine decomposition compared to iron oxide catalysts, which is attributed to the noble-metal-like characteristics of the nitrides. capes.gov.br Molybdenum carbide (α-Mo₂C) supported on γ-alumina has also been explored, with studies showing that hydrazine decomposes to ammonia and nitrogen at low temperatures, and the produced ammonia further dissociates at elevated temperatures. acs.org

Furthermore, N-heterocyclic carbenes (NHCs) are emerging as powerful organocatalysts for the enantioselective transformation of hydrazine-derived hydrazones, expanding the toolkit for asymmetric synthesis. acs.org The use of hydrazine as a reducing agent in catalytic transfer hydrogenation processes is another active area of research, offering a selective and clean method for various organic transformations. d-nb.info

| Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|

| Ir/CeO₂, Ir/TiO₂, Ir/NiO | Hydrous Hydrazine Decomposition | Support and preparation method significantly affect activity and selectivity. Ir/NiO showed the highest H₂ yield. | mdpi.com |

| 1 wt% Pt-Ni(OH)₂ | Selective Hydrazine Decomposition | Achieved 100% selectivity to H₂ and N₂. Showed issues with stability and durability. | uakron.edu |

| Iron Nitride | Hydrazine Decomposition | Higher catalytic activity than iron oxide catalysts. | capes.gov.br |

| α-Mo₂C/γ-Al₂O₃ | Hydrazine Decomposition | Decomposes hydrazine to NH₃ and N₂ at low temperatures. | acs.org |

| N-Heterocyclic Carbenes (NHCs) | Enantioselective Hydrazone Transformation | Enables highly enantioselective formal cycloaddition reactions. | acs.org |

Emerging Roles in Advanced Materials Science and Energy Technologies

Hydrazine and its derivatives are playing an increasingly important role in the development of advanced materials and energy technologies. One of the most promising applications is in the field of hydrogen storage. Hydrous hydrazine is considered a viable hydrogen storage material due to its high hydrogen content (8.0 wt%) and the fact that nitrogen is the only byproduct of its complete decomposition. researchgate.netrsc.org The development of efficient catalysts for the decomposition of hydrous hydrazine is a key area of research for on-board hydrogen generation for fuel cells. rsc.org Hydrazine borane (B79455) (N₂H₄BH₃) and its alkali derivatives are also being investigated as chemical hydrogen storage materials. mdpi.com

Beyond hydrogen storage, hydrazine is utilized in fuel cells, where it offers a higher electromotive force than hydrogen. wikipedia.org Hydrazine-based fuel cells have been used to provide electric power in space satellites. wikipedia.org In the realm of materials synthesis, hydrazine is used as a reducing agent in the preparation of polymer foams and for the reduction of graphene oxide. wikipedia.orgacs.org The reaction mechanisms and product structures of hydrazine-reduced graphene oxide are subjects of detailed computational and experimental studies. acs.org

Recent research has also explored the use of hydrazine derivatives in the development of novel materials for solar cells. Computational and experimental studies on new conjugated compounds derived from hydrazine have shown their potential as organic dyes in dye-sensitized solar cells. Furthermore, hydrazine monohydrate has been used to modify the surface chemistry of MXene (Ti₃C₂Tₓ), a two-dimensional material with applications in supercapacitors, leading to enhanced capacitive properties. researchgate.net

| Application Area | Hydrazine-Based Material/Process | Key Advantages/Findings | Reference |

|---|---|---|---|

| Hydrogen Storage | Hydrous Hydrazine (N₂H₄·H₂O) | High hydrogen content (8.0 wt%); N₂ as the only byproduct. | researchgate.netrsc.org |

| Hydrogen Storage | Hydrazine Borane (N₂H₄BH₃) | Potential for chemical hydrogen storage. | mdpi.com |

| Fuel Cells | Hydrazine | Higher electromotive force than hydrogen; used in space applications. | wikipedia.org |

| Solar Cells | Conjugated Hydrazine Derivatives | Potential as organic dyes in dye-sensitized solar cells. | |

| Supercapacitors | Hydrazine Monohydrate Modified MXene | Enhanced capacitive properties of Ti₃C₂Tₓ. | researchgate.net |

Frontiers in Analytical Chemistry for Hydrazine and its Derivatives

The development of sensitive, selective, and rapid analytical methods for the detection of hydrazine and its derivatives is of paramount importance due to their industrial significance and toxicity. rsc.org Electrochemical sensors have emerged as a particularly attractive approach for hydrazine detection, offering advantages such as high sensitivity, selectivity, speed, low cost, and portability. rsc.orgnih.govacs.org A wide variety of modified electrodes have been developed to enhance the electrochemical sensing of hydrazine. rsc.orgnih.gov For example, a sensor based on a glassy carbon electrode modified with electrochemically reduced graphene oxide (ErGO) and a conductive polymer composite has demonstrated excellent performance for hydrazine measurements, with a low limit of detection. nih.govacs.org

Researchers are continuously exploring new materials and sensor designs to improve performance. Mesoporous gold/zinc oxide nanocomposites and carbon paste electrodes modified with copper oxide doped zeolites are other examples of materials used to fabricate effective electrochemical sensors for hydrazine. nih.gov Beyond electrochemical methods, other analytical techniques for hydrazine detection include spectrophotometry, chromatography, and fluorescence-based sensing. rsc.orgnih.gov Flow-injection analysis with spectrophotometric detection has been successfully applied for the determination of hydrazine derivatives in various samples. nih.gov

A significant area for future development is the creation of hydrazine sensors for gaseous environments and for monitoring occupational exposure in biological samples like blood, serum, and urine. rsc.org The integration of computational methods with experimental studies is also beneficial in analytical chemistry, for instance, in understanding the corrosion inhibition properties of hydrazine derivatives, which can guide the development of new anti-corrosion agents. researchgate.net

| Analytical Technique | Sensor/Methodology | Key Features | Reference |

|---|---|---|---|

| Electrochemical Sensing | Glassy Carbon Electrode with ErGO/PEDOT:PSS | High sensitivity, low limit of detection (0.01 μM). | nih.govacs.org |

| Electrochemical Sensing | Mesoporous Au/ZnO Nanocomposite Modified GCE | Enhanced oxidation peak for hydrazine. | nih.gov |

| Electrochemical Sensing | CuO/ZSM-5 NPs/CPE | Sensitive detection of hydrazine and hydroxylamine. | nih.gov |

| Flow-Injection Analysis | Spectrophotometric Detection | Linear calibration for hydrazine derivatives in various matrices. | nih.gov |

Q & A

Q. What are the standard synthetic methods for preparing hydrazinecarboxylic acid derivatives, and how do reaction conditions influence yield and purity?

Hydrazinecarboxylic acid derivatives, such as carbohydrazides, are typically synthesized via hydrazinolysis of esters or condensation reactions. For example:

- Hydrazinolysis : Reacting carboxylic acid esters with hydrazine in alcoholic solutions under reflux (e.g., ethanol at 60–80°C for 6–12 hours). Excess hydrazine improves yield but requires careful purification to remove unreacted reagents .

- Condensation : Direct reaction of hydrazine with carbonyl compounds (e.g., ketones or aldehydes) in aqueous or alcoholic media. pH control (neutral to slightly acidic) is critical to avoid side reactions like over-alkylation . Methodological Tip: Monitor reaction progress using TLC or NMR. Purify via recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products.

Q. How are spectroscopic techniques (IR, NMR) employed to characterize hydrazinecarboxylic acid derivatives?

Key spectroscopic markers include:

- IR Spectroscopy :

- N–H stretches: 3200–3400 cm⁻¹ (hydrazide NH₂).

- C=O stretches: 1650–1700 cm⁻¹ (amide I band).

- N–N stretches: 950–1100 cm⁻¹ .

- ¹H NMR :

- NH₂ protons: δ 6.5–8.5 ppm (broad singlet, exchangeable with D₂O).

- Piperazine ring protons: δ 2.5–4.0 ppm (multiplet) .

Methodological Tip: Use deuterated DMSO or CDCl₃ for NMR to resolve exchangeable NH protons.

Q. What are the IUPAC naming conventions for hydrazinecarboxylic acid derivatives?

Hydrazinecarboxylic acid (H₂N–NH–COOH) serves as the parent compound. Derivatives follow substitutive nomenclature:

- Hydrazides : Replace the -OH of hydrazinecarboxylic acid with -NH₂ (e.g., hydrazinecarboxamide, H₂N–NH–CONH₂) .

- Esters : Use the suffix "-carboxylate" (e.g., tert-butyl hydrazinecarboxylate) . Note: The PIN (Preferred IUPAC Name) prioritizes functional group seniority, ensuring consistency in complex derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and structural properties of hydrazinecarboxylic acid derivatives?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Molecular Geometry : Bond lengths, angles, and dihedral angles (e.g., N–N bond length ~1.4 Å in hydrazinecarboxylic acid) .

- Electronic Properties : HOMO-LUMO gaps (e.g., 4–6 eV for nitro-substituted derivatives), electrostatic potential maps (MESP) for reactive site identification .

- Vibrational Modes : Simulated IR spectra correlate with experimental data to validate structures . Methodological Tip: Use Gaussian or ORCA software with solvent effects (PCM model) for accuracy.

Q. What experimental strategies address contradictions in analytical data for hydrazine derivatives (e.g., elemental assay discrepancies)?

Discrepancies in assays (e.g., hydrazine hydrate purity) arise from:

- Sample Handling : Hydrazine’s hygroscopicity and oxidation sensitivity. Use inert atmospheres (N₂/Ar) and cold storage (−20°C) .

- Method Variability : Standardize protocols (e.g., ICP-MS for trace metals, Karl Fischer titration for water content) . Case Study: NASA’s interlaboratory study highlighted the need for harmonized digestion procedures (e.g., HNO₃/H₂O₂ at 90°C) to minimize contamination .

Q. How do hydrazinecarboxylic acid derivatives exhibit anti-inflammatory or energetic material properties?

- Anti-inflammatory Activity : Quinazoline-hydrazide hybrids inhibit cyclooxygenase-2 (COX-2) via hydrogen bonding (e.g., IC₅₀ = 12 µM in carrageenan-induced inflammation models). Structure-activity relationships (SAR) show enhanced activity with electron-withdrawing substituents (e.g., -NO₂) .

- Energetic Materials : Nitrogen-rich derivatives (e.g., carbohydrazide-based MOFs) exhibit high detonation velocities (>8,000 m/s) due to exothermic decomposition and gaseous byproduct release (N₂, H₂O) . Methodological Tip: Evaluate thermal stability using DSC/TGA (heating rate 10°C/min under N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.